molecular formula C22H17F4N3O B11325960 7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11325960
M. Wt: 415.4 g/mol
InChI Key: XLHCOLBYMWOLEY-UHFFFAOYSA-N
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Description

7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a quinazolinone core, substituted with fluorophenyl and trifluoromethylphenyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one typically involves multiple steps, starting from readily available precursors. The process often includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the quinazolinone ring.

    Substitution Reactions: Introduction of the fluorophenyl and trifluoromethylphenyl groups through substitution reactions, often using halogenated precursors and suitable catalysts.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring compliance with safety and environmental regulations. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions, introducing new substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, copper catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different functional groups, while substitution reactions can introduce various substituents on the aromatic rings.

Scientific Research Applications

7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7-(4-fluorophenyl)-4-methyl-2-{[3-(trifluoromethyl)phenyl]amino}-7,8-dihydroquinazolin-5(6H)-one stands out due to its complex structure, which imparts unique chemical and biological properties. Its combination of fluorophenyl and trifluoromethylphenyl groups enhances its stability and reactivity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C22H17F4N3O

Molecular Weight

415.4 g/mol

IUPAC Name

7-(4-fluorophenyl)-4-methyl-2-[3-(trifluoromethyl)anilino]-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C22H17F4N3O/c1-12-20-18(9-14(10-19(20)30)13-5-7-16(23)8-6-13)29-21(27-12)28-17-4-2-3-15(11-17)22(24,25)26/h2-8,11,14H,9-10H2,1H3,(H,27,28,29)

InChI Key

XLHCOLBYMWOLEY-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)NC3=CC=CC(=C3)C(F)(F)F)CC(CC2=O)C4=CC=C(C=C4)F

Origin of Product

United States

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